Cas no 1021134-79-1 (5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide)
![5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1021134-79-1x500.png)
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide
- 5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]pyran-2-carboxamide
- F5286-0344
- AKOS024505188
- 1021134-79-1
- 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide
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- インチ: 1S/C20H13F4NO5/c21-13-3-1-12(2-4-13)10-28-18-11-29-17(9-16(18)26)19(27)25-14-5-7-15(8-6-14)30-20(22,23)24/h1-9,11H,10H2,(H,25,27)
- InChIKey: SUFJQPQOSAIVDH-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=CC=C(OC(F)(F)F)C=C2)=O)OC=C(OCC2=CC=C(F)C=C2)C(=O)C=1
計算された属性
- せいみつぶんしりょう: 423.07298516g/mol
- どういたいしつりょう: 423.07298516g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5286-0344-75mg |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide |
1021134-79-1 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5286-0344-40mg |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide |
1021134-79-1 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5286-0344-25mg |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide |
1021134-79-1 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5286-0344-15mg |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide |
1021134-79-1 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5286-0344-50mg |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide |
1021134-79-1 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5286-0344-1mg |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide |
1021134-79-1 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5286-0344-2mg |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide |
1021134-79-1 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5286-0344-5mg |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide |
1021134-79-1 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5286-0344-2μmol |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide |
1021134-79-1 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5286-0344-5μmol |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide |
1021134-79-1 | 5μmol |
$63.0 | 2023-09-10 |
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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5. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamideに関する追加情報
Professional Introduction to Compound with CAS No. 1021134-79-1 and Product Name: 5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide
The compound with the CAS number 1021134-79-1 and the product name 5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a pyran ring, fluorine substituents, and trifluoromethoxy groups, contribute to its unique chemical properties and biological interactions.
Recent research in medicinal chemistry has highlighted the importance of fluorinated aromatic rings in enhancing the bioavailability and metabolic stability of drug candidates. The 4-fluorophenyl moiety in this compound is a prime example of such a structural element, which has been shown to improve binding affinity and reduce susceptibility to enzymatic degradation. Furthermore, the trifluoromethoxy group at the para position of another aromatic ring adds an additional layer of functionalization, influencing both the electronic distribution and steric environment of the molecule.
The pyran-2-carboxamide core of this compound is particularly noteworthy, as it serves as a scaffold for numerous bioactive molecules. Pyran derivatives are known for their role in various biological processes, including enzyme inhibition and receptor binding. The presence of the oxo group at the 4-position of the pyran ring introduces electrophilic characteristics, making it a potential site for further chemical modifications or interactions with biological targets. This structural motif has been extensively studied in the development of antiviral, anti-inflammatory, and anticancer agents.
In the context of contemporary pharmaceutical research, this compound exemplifies the trend toward designing molecules with multiple functional groups that can simultaneously engage different binding pockets or biological pathways. The combination of fluorine atoms, methoxy groups, and carboxamide functionalities creates a complex interplay of electronic and steric effects that can fine-tune the pharmacokinetic and pharmacodynamic properties of the drug candidate. Such features are particularly valuable in achieving high selectivity and efficacy in therapeutic applications.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The structural complexity allows for systematic derivatization, enabling researchers to explore analogues with enhanced potency or improved pharmacological profiles. For instance, modifications to the fluorophenyl or trifluoromethoxyphenyl groups could alter binding interactions with target proteins or enzymes, while changes to the pyran-2-carboxamide moiety might influence solubility or metabolic stability.
Current studies in synthetic chemistry have focused on developing efficient methodologies for constructing such complex heterocyclic frameworks. The synthesis of 5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in catalytic systems, such as transition metal-catalyzed cross-coupling reactions, have significantly streamlined these processes, making it feasible to produce large quantities of these advanced intermediates.
The biological evaluation of this compound has revealed promising activities in several disease models. Preliminary in vitro assays indicate that it exhibits inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its interaction with specific protein targets has been explored using computational modeling techniques, which predict favorable binding affinities and mode-of-action.
The role of fluorine atoms in modulating biological activity cannot be overstated. In this compound, the electron-withdrawing nature of fluorine substituents enhances hydrogen bonding capabilities and influences conformational preferences, thereby affecting receptor binding kinetics. This has been observed in various drug classes where fluorinated analogues exhibit superior pharmacological properties compared to their non-fluorinated counterparts.
As research progresses, interdisciplinary approaches combining organic chemistry, computational biology, and high-throughput screening are being employed to accelerate the discovery process. The integration of machine learning algorithms for predicting molecular properties has further expedited the identification of promising candidates like this one. Such innovations are crucial for navigating the increasing complexity of drug design challenges.
The development pipeline for this compound is aligned with modern pharmaceutical strategies that emphasize precision medicine and targeted therapies. By leveraging structural features known to enhance drug-like properties, researchers aim to optimize efficacy while minimizing side effects. The multifaceted nature of this molecule makes it an attractive candidate for further investigation into its therapeutic potential across multiple indications.
In conclusion, the compound with CAS number 1021134-79-1 and product name 5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide represents a significant contribution to pharmaceutical chemistry. Its unique structural attributes, including fluorinated aromatic rings and a pyran-based scaffold, position it as a valuable tool for drug discovery. Ongoing research continues to uncover its full potential as a therapeutic agent through innovative synthetic methodologies and comprehensive biological evaluations.
1021134-79-1 (5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide) 関連製品
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